molecular formula C8H12N4OS B7511352 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea

1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea

Cat. No.: B7511352
M. Wt: 212.27 g/mol
InChI Key: FCFFHMVWYNLZFA-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclobutylmethyl group attached to a urea moiety, which is further connected to a 1,3,4-thiadiazole ring. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea typically involves the reaction of cyclobutylmethylamine with 1,3,4-thiadiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. The resulting intermediate is then treated with urea to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the urea moiety is substituted with different functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea can be compared with other similar compounds, such as:

    1-(Cyclopropylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea: This compound features a cyclopropylmethyl group instead of a cyclobutylmethyl group, leading to differences in chemical reactivity and biological activity.

    1-(Cyclobutylmethyl)-3-(1,2,4-thiadiazol-2-yl)urea: The position of the nitrogen atoms in the thiadiazole ring is different, which can affect the compound’s properties and interactions.

    1-(Cyclobutylmethyl)-3-(1,3,4-oxadiazol-2-yl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(cyclobutylmethyl)-3-(1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c13-7(9-4-6-2-1-3-6)11-8-12-10-5-14-8/h5-6H,1-4H2,(H2,9,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFFHMVWYNLZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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